molecular formula C11H10N2O3 B11889531 Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B11889531
M. Wt: 218.21 g/mol
InChI Key: WVEXTBKFYXLPED-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is a chemical compound with the molecular formula C11H10N2O3. It belongs to the quinazoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate can be synthesized through various methods. One common approach involves the Weinreb amidation of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with aromatic amines. This method is advantageous due to its high yield and versatility with different aromatic amines . Another method involves the reaction of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with 1-(2-nitrophenyl)prop-2-en-1-one to produce luotonin A analogues .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which have shown significant biological activities, including anticancer, anti-inflammatory, and antibacterial properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets are still under investigation, but its ability to bind to and inhibit key proteins makes it a promising candidate for drug development .

Comparison with Similar Compounds

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for further research and development.

Biological Activity

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Its unique bicyclic structure and carboxylate group contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that it exhibits moderate to strong inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These results indicate that the compound can effectively inhibit the growth of various pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent . In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG23.58
A5494.85
MCF-75.33
HeLa6.19

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . It plays a role in inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory effects.

Inhibition of sEH leads to increased levels of EETs, which can:

  • Reduce inflammation
  • Regulate endothelial function
  • Improve mitochondrial function
  • Decrease oxidative stress

This mechanism positions this compound as a potential therapeutic agent for conditions related to inflammation and cardiovascular health .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinically relevant strains of bacteria and fungi. The results showed that the compound exhibited potent activity against Staphylococcus aureus, with an MIC value significantly lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Evaluation of Anticancer Properties

In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated that it effectively inhibited cell growth in a dose-dependent manner across multiple cancer types, highlighting its promise as an anticancer drug candidate .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 4-oxo-3H-quinazoline-7-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-13-10(8)14/h3-6H,2H2,1H3,(H,12,13,14)

InChI Key

WVEXTBKFYXLPED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)NC=N2

Origin of Product

United States

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